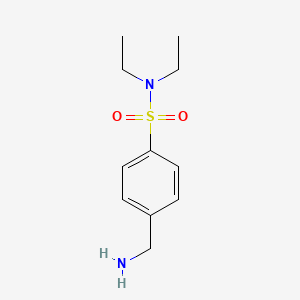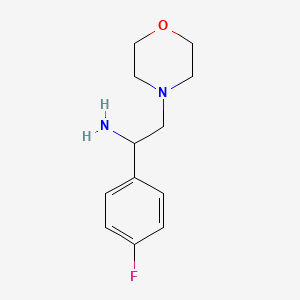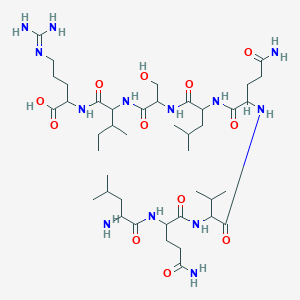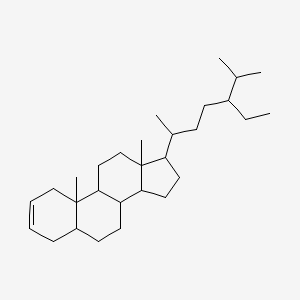
(24R)-Ethylcholest-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(24R)-Ethylcholest-2-ene is a sterol derivative with a specific stereochemistry at the 24th carbon position. Sterols are a subgroup of steroids and are an essential component of cell membranes, where they play a role in maintaining membrane structure and fluidity. The compound this compound is characterized by the presence of an ethyl group at the 24th carbon and a double bond between the second and third carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (24R)-Ethylcholest-2-ene typically involves the modification of naturally occurring sterols. One common starting material is β-sitosterol, which can be converted into this compound through a series of chemical reactions. The synthetic route may include steps such as oxidation, reduction, and selective functional group transformations to achieve the desired stereochemistry and double bond placement .
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction and purification of sterols from plant sources, followed by chemical modification. The process is optimized for yield and purity, often employing advanced techniques such as chromatography and crystallization to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
(24R)-Ethylcholest-2-ene undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like chromic acid or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like lithium aluminum hydride.
Substitution: Replacement of one functional group with another, which can be achieved using reagents like halogens or nucleophiles
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., hydroxide, cyanide)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce alkanes or alcohols. Substitution reactions can result in halogenated derivatives or other substituted compounds .
Scientific Research Applications
(24R)-Ethylcholest-2-ene has various applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other sterol derivatives and as a model compound for studying sterol chemistry.
Biology: Investigated for its role in cell membrane structure and function, as well as its potential effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including its effects on cholesterol metabolism and cardiovascular health.
Industry: Utilized in the production of pharmaceuticals, cosmetics, and dietary supplements .
Mechanism of Action
The mechanism of action of (24R)-Ethylcholest-2-ene involves its interaction with cell membranes and various molecular targets. It may influence membrane fluidity and permeability, affecting the function of membrane-bound proteins and receptors. Additionally, it can modulate signaling pathways related to cholesterol metabolism and homeostasis .
Comparison with Similar Compounds
Similar Compounds
(24R,6E)-24-ethylcholest-6-hydroxyimino-4-en-3-one: A sterol derivative with a similar ethyl group at the 24th carbon but with additional functional groups and double bonds.
24R-cycloartan-3β,6α,16β,24,25-pentaol 3-O-β-D-glucopyranoside: Another sterol derivative with multiple hydroxyl groups and a glycoside moiety.
(22E,24R)-ergosta-4,7-22-triene-3,6-dione: A compound with a similar sterol backbone but different functional groups and double bond positions.
Uniqueness
(24R)-Ethylcholest-2-ene is unique due to its specific stereochemistry and the presence of an ethyl group at the 24th carbon. This structural feature distinguishes it from other sterol derivatives and influences its chemical reactivity and biological activity .
Properties
Molecular Formula |
C29H50 |
|---|---|
Molecular Weight |
398.7 g/mol |
IUPAC Name |
17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C29H50/c1-7-22(20(2)3)12-11-21(4)25-15-16-26-24-14-13-23-10-8-9-18-28(23,5)27(24)17-19-29(25,26)6/h8-9,20-27H,7,10-19H2,1-6H3 |
InChI Key |
TZBLAUYQUCMXFC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CC=CC4)C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


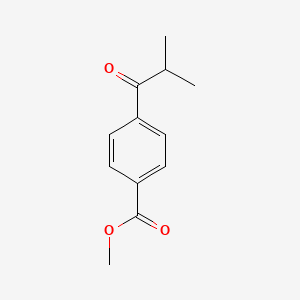
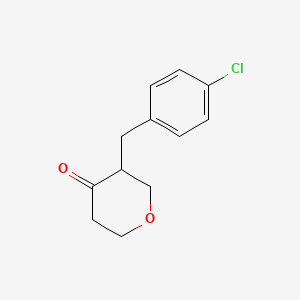


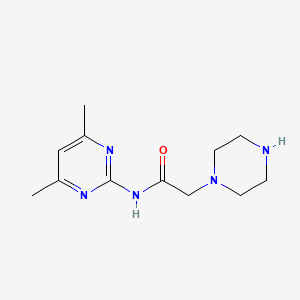
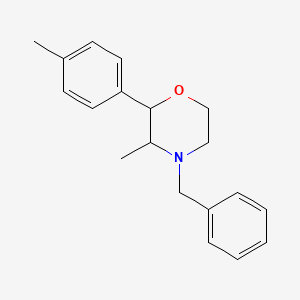


![N-[2-(3-bromophenyl)-2-oxoethyl]acetamide](/img/structure/B12110911.png)
![Isopropyl 4-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate](/img/structure/B12110913.png)
